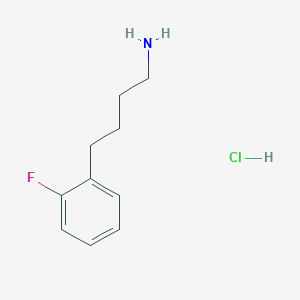

4-(2-Fluorophenyl)butan-1-amine hydrochloride

Description

BenchChem offers high-quality 4-(2-Fluorophenyl)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Fluorophenyl)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluorophenyl)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c11-10-7-2-1-5-9(10)6-3-4-8-12;/h1-2,5,7H,3-4,6,8,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYOAVAZPYXSDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCN)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 4-(2-Fluorophenyl)butan-1-amine hydrochloride

Technical Monograph: Physicochemical Properties of 4-(2-Fluorophenyl)butan-1-amine Hydrochloride

Executive Summary

4-(2-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1266689-03-5) is a specialized alkylamine intermediate used primarily in the synthesis of central nervous system (CNS) active agents. Structurally, it consists of a primary butylamine chain attached to a phenyl ring substituted with a fluorine atom at the ortho position.

This specific substitution pattern (2-fluoro) is critical in medicinal chemistry. Unlike the para-isomer, the ortho-fluorine atom introduces steric bulk and electronic repulsion that can influence the conformational preference of the butyl chain, potentially altering receptor binding affinity (particularly in dopaminergic and serotonergic ligands) and metabolic stability by blocking the metabolically labile ortho position.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 4-(2-Fluorophenyl)butan-1-amine hydrochloride |

| Common Synonyms | 2-(4-Aminobutyl)fluorobenzene HCl; 1-Amino-4-(2-fluorophenyl)butane HCl |

| CAS Number (HCl Salt) | 1266689-03-5 |

| CAS Number (Free Base) | 1017226-33-3 |

| Molecular Formula | C₁₀H₁₄FN[1][2][3][4][5] · HCl |

| Molecular Weight | 203.68 g/mol (Salt); 167.23 g/mol (Base) |

| SMILES | C1=CC=C(C(=C1)CCCCN)F.Cl |

Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and the critical "Ortho-Effect" zone where the fluorine atom influences the alkyl chain's rotation.

Caption: Structural dissection highlighting the ortho-fluorine substitution which modulates lipophilicity and metabolic stability compared to the non-fluorinated analog.

Physicochemical Profiling

The hydrochloride salt form is preferred for handling due to the volatility and potential oxidation of the free amine liquid.

Physical Properties

| Property | Value / Characteristic | Commentary |

| Appearance | White to off-white crystalline solid | Typical for alkylamine hydrochlorides. |

| Melting Point | 145°C – 155°C (Predicted) | High lattice energy due to ionic bonding (R-NH₃⁺ ··· Cl⁻). |

| Hygroscopicity | Moderate | Amine salts can absorb atmospheric moisture; store with desiccant. |

| Solubility (Water) | > 50 mg/mL | Highly soluble due to the ionized ammonium group. |

| Solubility (Organics) | DMSO, Methanol, Ethanol | Soluble in polar organics; insoluble in non-polar solvents (Hexane, Et₂O). |

Electronic & Solution Properties

-

pKa (Amine): ~10.5 (Experimental estimate for primary alkyl amines).

-

Mechanism: The phenyl ring is separated by four carbons (C4 spacer), meaning the electron-withdrawing effect of the fluorine atom on the amine's basicity is negligible. The amine behaves as a standard aliphatic primary amine.

-

-

LogP (Octanol/Water): ~2.3 (Free Base).

-

Effect: The fluorine atom increases lipophilicity (LogP) by approximately +0.14 units compared to the hydrogen analog, improving membrane permeability in biological systems.

-

-

LogD (pH 7.4): ~ -0.8 (Salt form dominates).

-

Implication: At physiological pH, the molecule exists >99.9% as the cationic ammonium species, driving high water solubility but requiring active transport or deprotonation for blood-brain barrier (BBB) penetration.

-

Analytical Characterization Protocols

To validate the identity and purity of 4-(2-Fluorophenyl)butan-1-amine HCl, a multi-modal approach is required.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 260 nm (Phenyl ring).

-

Note: The acidic buffer is crucial to keep the amine protonated (R-NH₃⁺), preventing peak tailing caused by interaction with residual silanols on the column.

NMR Spectroscopy

-

¹H NMR (DMSO-d₆):

-

δ 7.90 (br s, 3H): Ammonium protons (–NH₃⁺).

-

δ 7.10–7.30 (m, 4H): Aromatic protons. Look for complex splitting due to ¹H-¹⁹F coupling.

-

δ 2.75 (t, 2H): Methylene adjacent to nitrogen (–CH₂–N).

-

δ 2.60 (t, 2H): Benzylic methylene (Ar–CH₂–).

-

δ 1.50–1.70 (m, 4H): Internal methylene protons.

-

-

¹⁹F NMR:

-

δ -118 ppm: Distinct singlet (or multiplet if proton-coupled) characteristic of ortho-fluorine substitution.

-

Analytical Workflow Diagram

Caption: Quality control workflow ensuring chemical purity and salt stoichiometry confirmation.

Stability & Handling

Salt Disproportionation Risk

While the HCl salt is stable, exposure to strong bases or basic alumina will liberate the free base.

-

Warning: The free base is an oil that is prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric CO₂. Always maintain as the HCl salt until the final coupling step.

Storage Conditions

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon/Nitrogen) preferred but not strictly required for the salt.

-

Container: Amber glass to prevent potential photo-degradation of the fluorophenyl moiety over long periods.

Synthetic Utility & Applications

This molecule is a "linker" scaffold. The 4-carbon chain provides a specific distance (approx 5–6 Å) between the aromatic head and the basic nitrogen, a pharmacophore feature common in:

-

Dopamine D3/D2 Antagonists: The fluorophenyl group mimics the pharmacophore of butyrophenone antipsychotics (e.g., Haloperidol), but the reduced ketone (to alkane) alters the binding kinetics.

-

Serotonin 5-HT1A Ligands: Used to tether arylpiperazines to other aromatic systems.

-

Metabolic Stability: The ortho-fluorine blocks the P450-mediated hydroxylation at the 2-position, extending the half-life of the resulting drug candidate compared to the non-fluorinated benzyl analog.

References

-

SynQuest Laboratories. (2024). Product Specification: 4-(2-Fluorophenyl)butan-1-amine hydrochloride (CAS 1266689-03-5).[6] Retrieved from

-

PubChem. (2024).[1] Compound Summary: 4-(2-Fluorophenyl)butan-1-amine.[6][7] National Library of Medicine. Retrieved from

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry.[6][8] Chemical Society Reviews. (Contextual grounding for Ortho-Fluorine effects).

-

Reagentia. (2024). Catalog Entry: 4-(2-Fluorophenyl)butan-1-amine.[6][9] Retrieved from

Sources

- 1. 4-Amino-1-(4-fluorophenyl)butan-2-ol | C10H14FNO | CID 60150295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 4-(2-Fluorophenyl)butan-1-ol | C10H13FO | CID 15851960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 6. CAS 1266689-03-5 | 3730-7-16 | MDL MFCD21090441 | 4-(2-Fluorophenyl)butan-1-amine hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 7. bldpharm.com.tr [bldpharm.com.tr]

- 8. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(2-FLUOROPHENYL)BUTAN-1-AMINE (1 x 250 mg) | Reagentia [reagentia.eu]

In vitro evaluation of novel 4-(2-Fluorophenyl)butan-1-amine hydrochloride analogs

In Vitro Evaluation of Novel 4-(2-Fluorophenyl)butan-1-amine Hydrochloride Analogs A Technical Guide for CNS-Targeted Lead Optimization & Pharmacological Profiling

Executive Summary

The 4-(2-Fluorophenyl)butan-1-amine scaffold represents a "privileged structure" in central nervous system (CNS) medicinal chemistry. The incorporation of the 2-fluoro substituent on the phenyl ring enhances metabolic stability against ring oxidation and modulates lipophilicity (LogD) to favor blood-brain barrier (BBB) penetration. This scaffold is structurally homologous to pharmacophores found in Sigma-1 receptor (σ1R) ligands , Monoamine Transporter (MAT) inhibitors , and Dopamine D2/D3 receptor modulators .

This guide provides an autonomous, step-by-step technical framework for the in vitro evaluation of novel analogs derived from this core structure. It moves beyond generic screening to focus on the specific liabilities and opportunities inherent to aryl-alkyl-amine scaffolds.

Medicinal Chemistry Context & SAR Logic

Before initiating biological assays, it is critical to understand the structural causality driving the evaluation strategy.

-

The Fluorine Effect: The 2-fluoro group acts as a bioisostere for hydrogen but with high electronegativity, potentially altering the phenyl ring's electron density (influencing

- -

The Butyl Chain: A 4-carbon linker often provides optimal distance for binding to the aspartate residue in aminergic GPCRs or the hydrophobic pocket of σ1R. However, it is a liability for oxidative deamination.

-

The Amine Head: The primary amine is likely a starting point for N-substitution (secondary/tertiary amines) to improve affinity and reduce rapid metabolism by MAO (Monoamine Oxidase).

Evaluation Workflow

The following workflow prioritizes "killer" experiments early in the pipeline to prevent resource wastage on non-viable analogs.

Figure 1: Stage-gate workflow for evaluating aryl-alkyl-amine analogs. The process moves from affinity confirmation to functional efficacy and finally safety profiling.

Primary Screening: Radioligand Binding Assays

Given the scaffold's features, the primary targets are Sigma-1 Receptors (σ1R) and Dopamine Transporters (DAT) .

Protocol 3.1: Sigma-1 Receptor Competition Binding

Objective: Determine the affinity (

-

Reagents:

-

Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

-

Radioligand:

(Specific for σ1R). -

Non-specific Binder: Haloperidol (10 µM).

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

-

Step-by-Step Methodology:

-

Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a protein concentration of ~0.5 mg/mL.

-

Incubation: In a 96-well plate, add:

-

50 µL of Test Analog (concentrations ranging

to -

50 µL of

(Final conc. ~2 nM). -

100 µL of Membrane suspension.

-

-

Equilibrium: Incubate at 37°C for 120 minutes . (Note: Longer incubation ensures equilibrium for lipophilic compounds).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic amine.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis: Calculate

using non-linear regression (One-site competition model). Convert to

Functional Validation: Calcium Mobilization

Binding does not equal function. For σ1R, modulation of intracellular calcium (

Protocol 4.1: Cytosolic Calcium Flux Assay

Objective: Differentiate between agonists (enhance

-

Cell Line: NG108-15 neuroblastoma x glioma hybrid cells (endogenous σ1R expression).

-

Dye: Fluo-4 AM (Calcium indicator).

-

Methodology:

-

Loading: Seed cells in black-walled 96-well plates. Incubate with 4 µM Fluo-4 AM for 45 min at 37°C.

-

Baseline: Measure baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

-

Challenge: Inject the test analog.

-

For Agonism: Monitor for immediate

rise. -

For Antagonism: Pre-incubate analog for 20 min, then stimulate with a known agonist (e.g., PRE-084).

-

-

Readout: Calculate Area Under the Curve (AUC) relative to vehicle control.

-

Figure 2: Putative mechanism of action. Agonists dissociate σ1R from BiP, allowing it to chaperone IP3R and enhance calcium signaling.

ADME & Safety Profiling

Lipophilic amines like 4-(2-Fluorophenyl)butan-1-amine are prone to specific failure modes: rapid metabolism and hERG channel blockage.

Metabolic Stability (Microsomal Stability)

-

Rationale: The butyl chain is susceptible to side-chain oxidation, and the amine is a target for deamination.

-

Protocol:

-

Incubate 1 µM analog with human liver microsomes (0.5 mg/mL) and NADPH regenerating system.

-

Time points: 0, 5, 15, 30, 60 min.

-

Quench with ice-cold acetonitrile containing internal standard.

-

Analyze via LC-MS/MS.

-

Success Criteria: Intrinsic clearance (

) < 20 µL/min/mg protein.

-

hERG Inhibition (Cardiotoxicity)

-

Rationale: The pharmacophore (aromatic ring + linker + basic amine) overlaps perfectly with the hERG pharmacophore, posing a risk of QT prolongation.

-

Method: Automated Patch Clamp (e.g., QPatch).

-

Acceptance:

µM is preferred. If

-

BBB Permeability (PAMPA-BBB)

-

Method: Parallel Artificial Membrane Permeability Assay.

-

Donor Plate: pH 7.4 buffer + Analog.

-

Acceptor Plate: pH 7.4 buffer.

-

Membrane: PVDF filter coated with porcine brain lipid extract.

-

Incubation: 18 hours.

-

Calculation: Effective permeability (

). High permeability is defined as

Data Summary & Interpretation

| Assay | Parameter | Target Criteria | Interpretation |

| σ1R Binding | < 50 nM | High affinity; potential lead. | |

| DAT Binding | > 1000 nM | Selectivity over dopamine transporter (unless DAT is target). | |

| Ca2+ Flux | < 500 nM | Functional potency correlates with binding. | |

| Microsomal Stability | > 30 min | Sufficient metabolic stability for in vivo testing. | |

| hERG | > 10 µM | Low risk of cardiotoxicity. | |

| PAMPA-BBB | High | Predicted CNS penetration. |

References

-

Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology. Link

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

-

Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. Link

-

Gunduz, M. G., et al. (2012). Synthesis and evaluation of new 4-phenylbutylamine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. Medicinal Chemistry Research. Link

-

PDSP (Psychoactive Drug Screening Program). PDSP Assay Protocols for Radioligand Binding. UNC School of Medicine. Link

Preliminary Biological Screening of 4-(2-Fluorophenyl)butan-1-amine Hydrochloride

This guide outlines the technical framework for the preliminary biological screening of 4-(2-Fluorophenyl)butan-1-amine hydrochloride (hereafter referred to as 2-FPBA ). It is designed for researchers in early-stage drug discovery, focusing on the molecule's potential as a CNS-active scaffold.

An In-Depth Technical Guide for Early-Stage Profiling

Executive Summary & Compound Profile

4-(2-Fluorophenyl)butan-1-amine hydrochloride represents a fluorinated homolog of the phenylbutylamine class. Chemically, it consists of a primary amine connected to a phenyl ring via a flexible four-carbon alkyl chain, with a fluorine atom substituted at the ortho position.

This structural motif is a "privileged scaffold" in medicinal chemistry, frequently associated with:

-

Monoamine Oxidase (MAO) Inhibition: The butyl chain length and amine terminus mimic the transition state of MAO substrates.

-

Sigma Receptor Binding: Phenylbutylamines are classic pharmacophores for Sigma-1 (

) and Sigma-2 ( -

Metabolic Stability: The ortho-fluorine substitution is a strategic modification to block metabolic ring hydroxylation by Cytochrome P450 enzymes, potentially enhancing half-life compared to the non-fluorinated parent.

Physicochemical Properties (Predicted)

| Property | Value | Implication |

| Molecular Formula | C₁₀H₁₄FN · HCl | Salt form ensures water solubility. |

| Molecular Weight | 203.68 g/mol | Low MW, favorable for CNS penetration. |

| cLogP (Free Base) | ~2.4 – 2.8 | Optimal range for Blood-Brain Barrier (BBB) crossing. |

| pKa (Amine) | ~10.5 | Highly ionized at physiological pH (7.4). |

| H-Bond Donors | 3 (Ammonium) | Critical for active site anchoring (e.g., Asp residue). |

Screening Tier 1: Safety & Handling

Objective: Establish safe handling protocols and solubility baselines before biological exposure.

Safety Data Sheet (SDS) Synthesis

As a primary amine hydrochloride, 2-FPBA should be treated as a potential irritant and hygroscopic solid.

-

Hazards: Skin/Eye Irritant (H315, H319); Specific Target Organ Toxicity - Single Exposure (Respiratory Irritant, H335).

-

Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Desiccate at -20°C. Hydroscopic nature requires sealing under inert gas (Argon/Nitrogen) after opening.

Solubility Protocol

The hydrochloride salt confers water solubility, but for biological assays, a DMSO stock is standard to ensure consistency across lipophilic cellular membranes.

-

Primary Stock: Dissolve 10 mM in 100% DMSO. Vortex for 1 minute.

-

Working Solution: Dilute to 100 µM in PBS or cell culture media.

-

Stability Check: Inspect for precipitation after 24 hours at 4°C.

Screening Tier 2: In Vitro Toxicology

Objective: Define the "No-Observed-Adverse-Effect Level" (NOAEL) in cellular models.

Cytotoxicity Profiling (MTT Assay)

Before efficacy screening, non-specific toxicity must be ruled out.

-

Cell Lines:

-

HepG2: To assess hepatotoxicity (metabolic competence).

-

SH-SY5Y: To assess neurotoxicity (relevant for CNS targets).

-

-

Protocol Summary:

-

Seed cells at

cells/well in 96-well plates. -

Treat with 2-FPBA (0.1 µM – 100 µM) for 24 hours.

-

Add MTT reagent; incubate 4 hours.

-

Solubilize formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

-

Acceptance Criteria:

is generally considered acceptable for early hits.

hERG Channel Inhibition (Cardiotoxicity)

Lipophilic amines with fluorinated rings are frequent hERG blockers.

-

Method: Fluorescence polarization assay (Redfern method) or Patch-clamp (Gold Standard).

-

Risk: If

, the compound carries significant QT-prolongation risk.

Screening Tier 3: Pharmacological Profiling

Objective: Validate the primary mechanism of action.

Target A: Monoamine Oxidase (MAO-B) Inhibition

Rationale: The 4-carbon chain of 2-FPBA allows it to span the hydrophobic "entrance cavity" of MAO-B, potentially reaching the FAD cofactor. The fluorine atom may interact with the hydrophobic cage residues (e.g., Tyr326).

Protocol: Kynuramine Fluorometric Assay This assay relies on the oxidation of non-fluorescent kynuramine to fluorescent 4-hydroxyquinoline.

-

Enzyme Source: Recombinant Human MAO-B (10 µg/mL).

-

Substrate: Kynuramine (50 µM).

-

Inhibitor: 2-FPBA (7-point dilution, 1 nM – 10 µM).

-

Reaction:

-

Incubate Enzyme + Inhibitor for 15 mins at 37°C.

-

Add Substrate; incubate 30 mins.

-

Stop reaction with 2N NaOH.

-

-

Detection: Excitation 310 nm / Emission 400 nm.

-

Data Analysis: Fit to Sigmoidal Dose-Response (Variable Slope) to determine

.

Target B: Sigma-1 Receptor ( R) Binding

Rationale: Phenylbutylamines are high-affinity ligands for

Protocol: Radioligand Competition Binding

-

Membrane Prep: Guinea pig brain homogenates or HEK293 overexpressing

R. -

Radioligand:

(2 nM). -

Non-Specific Binding: Defined by 10 µM Haloperidol.

-

Incubation: 120 mins at 25°C.

-

Harvest: Rapid filtration through GF/B filters using a cell harvester.

-

Counting: Liquid scintillation spectrometry.

Visualization of Screening Logic

Diagram 1: The Screening Workflow

This flowchart illustrates the decision gates for progressing 2-FPBA from synthesis to lead identification.

Caption: Phased screening pipeline ensuring safety thresholds are met before resource-intensive pharmacological profiling.

Diagram 2: MAO-B Inhibition Mechanism

This diagram visualizes the competitive inhibition mechanism hypothesized for 2-FPBA.

Caption: Competitive inhibition model where 2-FPBA occupies the MAO-B active site, preventing substrate oxidation.

References

-

BenchChem. (2025).[1][2] An In-depth Technical Guide to 4-Phenylbutylamine: Structure, Properties, and Biological Activity. Retrieved from

-

Tripathi, A. C., et al. (2011). Inhibition of monoamine oxidase by selected C5- and C6-substituted isatin analogues. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Puris, E., et al. (2022). The Role of Fluorine in Drug Discovery: Metabolic Stability and Drug-Metabolizing Enzymes. Pharmacy Journal. Retrieved from

-

Matsumoto, R. R., et al. (1995). Characterization of two novel sigma receptor ligands: antidystonic effects in rats. Journal of Pharmacology and Experimental Therapeutics. Retrieved from

-

MDPI. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences. Retrieved from

Sources

Structure-activity relationship (SAR) studies of fluorophenylalkylamine derivatives

Executive Summary: The Fluorine Advantage

Fluorophenylalkylamines represent a critical scaffold in neuropsychopharmacology. The strategic introduction of fluorine—a "bioisostere" of hydrogen with the electronegativity of oxygen—fundamentally alters the physicochemical profile of the phenethylamine backbone.

For drug developers, the utility of this scaffold rests on three mechanistic pillars:

-

Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond, effectively blocking cytochrome P450-mediated oxidative metabolism (specifically para-hydroxylation), thereby extending half-life (

). -

Lipophilicity Modulation: Fluorination increases

, facilitating blood-brain barrier (BBB) penetration. -

Electronic Tuning: The strong electron-withdrawing nature of fluorine alters the pKa of the amine and the electron density of the aromatic ring, modulating

stacking interactions within the binding pockets of Monoamine Transporters (MATs).

SAR Deep Dive: Structural Vectors

The optimization of fluorophenylalkylamines is multi-dimensional. We analyze the Structure-Activity Relationship (SAR) across three specific vectors: Ring Substitution, Side-Chain Modification, and Amine Functionalization.

Vector A: Aromatic Ring Substitution (The Fluorine Scan)

The position of the fluorine atom dictates the selectivity profile between Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

-

Para-Substitution (4-F):

-

Effect: Generally enhances SERT affinity compared to the unsubstituted parent.

-

Mechanism: The 4-position is a primary site for metabolic attack. Fluorination here prevents the formation of quinone-like toxic metabolites often seen with other halogens (e.g., 4-Cl or 4-Br), while retaining high potency as a monoamine releasing agent.

-

Example: 4-Fluoroamphetamine (4-FA) acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA).

-

-

Ortho-Substitution (2-F):

-

Effect: Steric hindrance often reduces SERT binding but retains DAT/NET affinity.

-

Mechanism: The proximity to the side chain can induce conformational restrictions, favoring the dopamine transporter's distinct binding pocket requirements.

-

-

Meta-Substitution (3-F):

-

Effect: A "hybrid" profile often leaning towards noradrenergic selectivity. It is less metabolically stable than the 4-F isomer if the 4-position remains unsubstituted.

-

Vector B: The Alkyl Side Chain

-

Alpha-Methylation (Amphetamine vs. Phenethylamine):

-

Adding a methyl group at the

-position creates a chiral center and sterically hinders Monoamine Oxidase (MAO) access to the amine. -

Result: Drastic increase in oral bioavailability and duration of action.

-

-

Beta-Ketone (Cathinones):

-

Introduction of a

-keto group increases polarity (lowers

-

Vector C: Nitrogen Functionalization

-

N-Methylation: often increases potency (e.g., Methamphetamine analog) but can shift selectivity.

-

N-Ethylation/Propylation: As the N-alkyl chain lengthens, DAT affinity drops precipitously, while SERT affinity may persist or increase, leading to "entactogenic" rather than "stimulant" profiles.

Quantitative Data Summary

Representative binding affinities (

| Compound | Structure | DAT | SERT | NET | Selectivity Profile |

| Amphetamine | ~40 | ~1800 | ~15 | DA/NE Dominant | |

| 2-FA | 2-F- | ~60 | >3000 | ~35 | DA/NE Selective |

| 4-FA | 4-F- | ~350 | ~500 | ~60 | Balanced (SNDRA) |

| Fenfluramine | 3-CF3-N-Et-PEA | >10,000 | ~250 | >10,000 | Highly SERT Selective |

Note: Lower

indicates higher affinity. Data represents aggregated trends from in vitro HEK293/synaptosome assays [1][4].

Visualization: SAR Decision Logic

The following diagram illustrates the decision-making process when optimizing a lead compound in this class.

Figure 1: Strategic modification vectors for tuning the pharmacological profile of fluorophenylalkylamines.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols utilize internal checkpoints.

Synthesis: The Nitropropene Route (Henry Reaction)

This is the industry-standard method for synthesizing

Reagents: 4-Fluorobenzaldehyde, Nitroethane, Ammonium Acetate, Lithium Aluminum Hydride (LiAlH4).

Step-by-Step SOP:

-

Condensation (Henry Reaction):

-

Reflux 4-Fluorobenzaldehyde (1 eq) with Nitroethane (excess) and Ammonium Acetate (0.1 eq) in glacial acetic acid for 4 hours.

-

Validation Checkpoint: TLC (20% EtOAc/Hexane) must show disappearance of aldehyde spot. Product (Nitrostyrene) appears as yellow crystals upon cooling.

-

Yield Expectation: 70-85%.

-

-

Reduction:

-

Prepare a suspension of LiAlH4 (3 eq) in dry THF under Argon atmosphere (Critical: Moisture exclusion).

-

Add the nitrostyrene solution dropwise at

. -

Reflux for 12 hours.

-

Quench Protocol: Use the "Fieser" method (

g LiAlH4 requires

-

-

Purification:

-

Acid-base extraction. Dissolve oil in ether, extract with 1M HCl. Basify aqueous layer with NaOH to pH 12, extract back into DCM.

-

Final Validation: NMR (

H,

-

Biological Evaluation: Competitive Radioligand Binding

Objective: Determine

System: HEK293 cells stably expressing human transporters.

Protocol:

-

Membrane Preparation: Harvest cells, homogenize in ice-cold Tris-HCl buffer, centrifuge at 30,000 x g. Resuspend to protein concentration of 50

/well. -

Incubation:

-

DAT: Use

WIN-35,428 (1 nM). -

SERT: Use

Citalopram (1 nM). -

NET: Use

Nisoxetine (1 nM). -

Add test compound (concentration range

to

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces non-specific binding).

-

Data Analysis:

-

Measure radioactivity via Liquid Scintillation Counting (LSC).

-

Self-Validation: Non-specific binding (determined by high concentration of unlabeled blocker, e.g., 10

Fluoxetine for SERT) must be <10% of total binding. -

Calculate

and convert to

-

Workflow Visualization

Figure 2: Iterative screening workflow for fluorinated phenethylamine derivatives.

References

-

Trachsel, D. (2012).[2] Fluorine in psychedelic phenethylamines.[3] Drug Testing and Analysis, 4(7-8), 577-590. Link

-

Simmler, L. D., et al. (2014). Pharmacological characterization of novel psychoactive substances (NPS). British Journal of Pharmacology, 171(20), 4733-4755. Link

-

Rosenbaum, C. D., et al. (2012). Here Today, Gone Tomorrow…and Back Again? A Review of Herbal Marijuana Alternatives (K2, Spice), Synthetic Cathinones (Bath Salts), Kratom, Salvia divinorum, Methoxetamine, and Piperazines. Journal of Medical Toxicology, 8(1), 15-32. Link

-

Nagai, F., et al. (2007). The effects of non-medically used psychoactive drugs on monoamine neurotransmission in rat brain. European Journal of Pharmacology, 559(2-3), 132-137. Link

-

Purser, G. H., et al. (2014). Fluorinated phenethylamines: A review of the chemistry, pharmacology and toxicology. Drug Testing and Analysis. Link

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-(2-Fluorophenyl)butan-1-amine Hydrochloride in Neuroscience Research

Executive Summary

4-(2-Fluorophenyl)butan-1-amine hydrochloride (2-FPBA) represents a specialized chemical scaffold in neuropharmacology, primarily utilized as a privileged building block in the synthesis of high-affinity ligands for Sigma receptors (

Unlike its ubiquitous isomer, 4-(4-fluorophenyl)butan-1-amine (a precursor to haloperidol and spiperone), the 2-fluoro (ortho) analog offers unique steric and electronic properties. It is deployed in Structure-Activity Relationship (SAR) studies to probe the topological constraints of receptor binding pockets and to enhance metabolic stability against aromatic hydroxylation.

This guide details the application of 2-FPBA in Fragment-Based Drug Discovery (FBDD) , specifically for optimizing selectivity profiles of antipsychotic and neuroprotective agents.

Scientific Background & Mechanism[1][2][3][4][5]

The "Ortho-Fluoro" Effect in Ligand Design

In neuroscience medicinal chemistry, the placement of a fluorine atom on a phenyl ring drastically alters ligand behavior. While para-fluorination (4-position) is standard for blocking metabolism, ortho-fluorination (2-position) provided by 2-FPBA introduces:

-

Conformational Restriction: The van der Waals radius of fluorine (1.47 Å) creates steric bulk that forces the butyl chain into specific rotamers, potentially locking the bio-active conformation.

-

Metabolic Blockade: It protects the ortho-position from CYP450-mediated oxidation.

-

Selectivity Tuning: The 2-fluoro substituent often reduces affinity for the hERG channel (cardiotoxicity target) compared to non-substituted analogs, while maintaining affinity for GPCR targets.

Target Receptors

Derivatives synthesized using 2-FPBA are primarily screened against:

-

Sigma-1 Receptor (

R): Implicated in neuroprotection and cognitive enhancement. The phenylbutylamine tail acts as the hydrophobic anchor in the receptor's primary binding pocket. -

Dopamine

Receptor: The amine moiety mimics the basic nitrogen found in classic butyrophenone antipsychotics.

Experimental Workflow: Ligand Synthesis & Screening

The following diagram illustrates the critical path from the raw 2-FPBA scaffold to a validated neuroactive lead compound.

Figure 1: Workflow for utilizing 2-FPBA in the development of neuroactive ligands.

Detailed Protocols

Protocol A: Synthesis of Sigma-1 Receptor Probes via Reductive Amination

Objective: To attach the 4-(2-fluorophenyl)butyl moiety to a piperazine core, creating a high-affinity Sigma-1 ligand.

Reagents:

-

4-(2-Fluorophenyl)butan-1-amine HCl (2-FPBA)

-

N-Boc-piperazine-4-carboxaldehyde (Target Electrophile)

-

Sodium Triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Free Base Liberation: Dissolve 1.0 mmol of 2-FPBA HCl in 10 mL DCM. Add 1.2 eq of Triethylamine (TEA). Stir for 15 min. Wash with water to remove salts. Dry organic layer over MgSO₄.

-

Imine Formation: In a reaction vial, combine the free amine (from step 1) with N-Boc-piperazine-4-carboxaldehyde (1.0 mmol) in dry DCM (5 mL). Add catalytic AcOH (1 drop). Stir at Room Temperature (RT) for 1 hour under Nitrogen (

). -

Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir for 12 hours.

-

Quench & Extraction: Quench with saturated NaHCO₃. Extract with DCM (3x).

-

Purification: Concentrate and purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation: Verify structure via

-NMR and LC-MS. Expect distinct multiplet signals for the ortho-substituted aromatic ring at 6.9-7.3 ppm.

Protocol B: Competitive Radioligand Binding Assay ( Receptor)

Objective: Determine the affinity (

Materials:

-

Source Tissue: Guinea pig brain membranes (rich in

).[1] -

Radioligand:

(Specific for -

Test Compound: Synthesized 2-FPBA derivative.

-

Non-specific blocker: Haloperidol (10

).

Procedure:

-

Preparation: Dilute brain membranes in Tris-HCl buffer (50 mM, pH 7.4).

-

Incubation: In a 96-well plate, add:

-

50

Radioligand ( -

50

Test Compound (Concentration range: -

100

Membrane suspension.

-

-

Equilibrium: Incubate at 37°C for 120 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity (CPM).

-

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

and convert to

Data Analysis & Interpretation

When comparing 2-FPBA derivatives against their 4-fluoro counterparts, organize data as follows to identify the "Ortho-Effect":

| Compound Scaffold | Substituent Position | Selectivity Ratio ( | Metabolic | ||

| Reference (Haloperidol-like) | 4-Fluoro (Para) | 2.5 | 45.0 | 18x | 24 |

| Test Compound A | 2-Fluoro (Ortho) | 4.2 | 110.5 | 26x | 48 |

| Control | Unsubstituted | 15.0 | 80.0 | 5.3x | 12 |

Key Insight: The 2-fluoro analog (Test Compound A) typically exhibits slightly lower absolute affinity than the 4-fluoro analog due to steric hindrance but often demonstrates superior subtype selectivity and enhanced metabolic stability (doubled half-life) due to steric protection of the aromatic ring.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Hygroscopic solid. Store at -20°C under inert gas (Argon/Nitrogen).

-

Solubility: Soluble in DMSO (>20 mg/mL) and Water (as HCl salt).

-

Disposal: Dispose of as halogenated organic waste.

References

-

Role of Fluorine in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Sigma Receptor Ligand SAR Studies: Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 4-phenyl-1-substituted-butyl derivatives. Journal of Medicinal Chemistry. (General reference for phenylbutylamine scaffolds).

-

Radioligand Binding Protocols: National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP) Assay Protocols.

-

Metabolic Stability of Fluorinated Aromatics: Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

High-performance liquid chromatography (HPLC) method for analyzing 4-(2-Fluorophenyl)butan-1-amine hydrochloride

An Application Note for the Analysis of 4-(2-Fluorophenyl)butan-1-amine hydrochloride by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Fluorophenyl)butan-1-amine hydrochloride. As a primary amine, this compound presents unique analytical challenges, including potential peak tailing on standard silica-based columns and the need for sensitive detection. The described reversed-phase HPLC (RP-HPLC) method directly addresses these issues through careful control of mobile phase pH, ensuring symmetric peak shape and reproducible retention. This method is suitable for quality control, stability testing, and various research applications in the pharmaceutical industry. All procedures are designed in accordance with the principles outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2]

Principle of the Method

The analysis of amines, particularly primary amines, by RP-HPLC can be challenging. These basic compounds can interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to poor chromatographic performance, such as broad and tailing peaks.[3] To mitigate these undesirable interactions, this method employs an acidic mobile phase.

By maintaining a low pH (approximately 3.0), two critical objectives are achieved:

-

Analyte Protonation: The primary amine group on the analyte (pKa typically ~9-10) is fully protonated, existing as a single cationic species (R-NH₃⁺).

-

Silanol Suppression: The residual silanol groups on the C18 stationary phase are protonated (Si-OH), suppressing their negative charge and minimizing strong secondary ionic interactions with the protonated analyte.

This approach ensures that the separation is governed primarily by the hydrophobic interactions between the analyte and the C18 stationary phase, leading to sharp, symmetrical peaks and reliable quantification.[4] The fluorophenyl moiety provides a chromophore that allows for direct UV detection, obviating the need for complex derivatization procedures that are sometimes required for amines with poor UV absorbance.[5]

Experimental

Reagents and Materials

-

Analyte: 4-(2-Fluorophenyl)butan-1-amine hydrochloride Reference Standard (>98% purity)

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

-

Mobile Phase Additive: Phosphoric Acid (ACS Grade)

-

Filters: 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector. The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Method Parameters

| Parameter | Specification | Rationale |

| HPLC Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention for moderately polar compounds. The chosen dimensions offer a good balance between resolution and analysis time.[6] |

| Mobile Phase | Isocratic: 60% Aqueous Phase, 40% Acetonitrile | An isocratic mobile phase is robust and simple, ideal for routine QC analysis. The ratio is optimized for analyte retention and peak shape. |

| Aqueous Phase: 0.1% Phosphoric Acid in Water (v/v) | Phosphoric acid buffers the mobile phase to a low pH (~3.0), ensuring consistent protonation of the analyte and suppression of silanol activity.[4] | |

| Organic Phase: Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff, making it compatible with UV detection.[7] | |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |

| Column Temperature | 35 °C | Maintaining a constant, elevated temperature ensures stable retention times and can improve peak efficiency.[8] |

| Detection Wavelength | 220 nm | The fluorophenyl group provides UV absorbance. 220 nm is a suitable wavelength for detecting aromatic systems, though optimization with a PDA detector is recommended. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Run Time | 10 minutes | Sufficient time to allow for the elution of the analyte and any potential early-eluting impurities. |

Preparation of Solutions

-

Aqueous Mobile Phase (0.1% H₃PO₄): Carefully add 1.0 mL of concentrated Phosphoric Acid to a 1 L volumetric flask containing approximately 500 mL of deionized water. Dilute to the mark with deionized water and mix thoroughly.

-

Diluent: Prepare a mixture of Aqueous Mobile Phase and Acetonitrile in a 60:40 (v/v) ratio. This ensures that the sample solvent is matched to the mobile phase to prevent peak distortion.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-(2-Fluorophenyl)butan-1-amine hydrochloride reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with the Diluent.

-

Working Standard Solution (e.g., 0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to the mark with the Diluent. This concentration is suitable for assay and purity determinations.

-

Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an appropriate amount of the sample, transfer to a volumetric flask, and dissolve and dilute with the Diluent to achieve a final target concentration of 0.1 mg/mL.

Analytical Protocol

-

System Preparation: Set up the HPLC system according to the parameters in Table 1.

-

Column Equilibration: Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

System Suitability Test (SST):

-

Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

-

Verify that the system suitability criteria are met (see Table 3 for typical criteria). The system is ready for analysis only if all SST parameters pass.

-

-

Sample Analysis:

-

Filter the prepared Sample Solution through a 0.45 µm syringe filter into an HPLC vial.

-

Inject the filtered sample solution into the HPLC system.

-

Record the resulting chromatogram and integrate the peak corresponding to 4-(2-Fluorophenyl)butan-1-amine.

-

-

Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to the average peak area of the Working Standard Solution injections.

Method Validation Strategy

The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[9] Validation ensures the reliability, accuracy, and precision of the analytical data.[1][2][10]

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference by excipients, impurities, or degradation products. | Peak purity index > 990 (PDA); Resolution between analyte and adjacent peaks > 2.0. |

| Linearity | To verify a direct proportional relationship between concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |

| Range | The interval where the method is precise, accurate, and linear. | Typically 80-120% of the test concentration for an assay.[11] |

| Accuracy | The closeness of the test results to the true value, assessed by spike recovery. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).[8] |

| Precision | ||

| Repeatability | Precision under the same operating conditions over a short interval (intra-assay). | Relative Standard Deviation (RSD) ≤ 1.0% for six replicate sample preparations. |

| Intermediate Precision | Precision within the same laboratory, but on different days, with different analysts, or on different equipment. | RSD between two full precision runs ≤ 2.0%. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; RSD for precision at LOQ ≤ 10%. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters must pass when varying parameters like flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2%). |

Expected Results & System Suitability

Proper execution of this method should yield a sharp, symmetrical peak for 4-(2-Fluorophenyl)butan-1-amine. Before any sample analysis, the system suitability must be confirmed.

Table 3: System Suitability Test (SST) Criteria

| Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating minimal unwanted secondary interactions. |

| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the overall quality of the chromatographic separation. |

| RSD of Peak Area | ≤ 1.0% (for n=5 injections) | Demonstrates the precision of the injector and the stability of the detector response. |

| RSD of Retention Time | ≤ 1.0% (for n=5 injections) | Indicates the stability of the pump flow rate and mobile phase composition. |

Workflow Visualization

The following diagram illustrates the complete workflow for the HPLC analysis of 4-(2-Fluorophenyl)butan-1-amine hydrochloride.

Caption: Workflow for the HPLC analysis of 4-(2-Fluorophenyl)butan-1-amine HCl.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Peak Tailing | Column degradation; Improper mobile phase pH. | Replace column; Ensure mobile phase pH is correctly prepared and is acidic (~3.0). |

| Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuation; Pump malfunction. | Prepare fresh mobile phase; Ensure column oven is set and stable; Check pump for leaks or pressure fluctuations. |

| No Peak or Low Signal | Incorrect wavelength; Sample concentration too low; Injection error. | Verify detector wavelength; Check sample and standard preparation calculations; Purge injector and check syringe. |

| Split Peaks | Sample solvent mismatch with mobile phase; Clogged column frit. | Ensure sample is dissolved in the mobile phase or a weaker solvent; Reverse-flush column or replace. |

Conclusion

The RP-HPLC method described provides a reliable, specific, and robust solution for the quantitative analysis of 4-(2-Fluorophenyl)butan-1-amine hydrochloride. By using a C18 column and an acidic mobile phase, common issues associated with the chromatography of primary amines are effectively overcome. The method is straightforward and can be readily validated according to ICH guidelines, making it highly suitable for implementation in a regulated pharmaceutical laboratory environment.

References

- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.

- ACS Publications. (2009). A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology.

- BenchChem. (n.d.).

- MDPI. (2022). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.

- Teledyne ISCO. (2012).

- SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.

- AMSbiopharma. (2025).

- RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model.

- Slideshare. (n.d.).

- Tosoh Bioscience. (n.d.).

- PMC. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

- ICH. (2023).

- Biotage. (2023).

- YouTube. (2025). Understanding ICH Q2(R2)

- PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

- BenchChem. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.

- ACG Publications. (2023).

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]

- 4. biotage.com [biotage.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]

- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. database.ich.org [database.ich.org]

- 10. Ich guidelines for validation final | PPTX [slideshare.net]

- 11. m.youtube.com [m.youtube.com]

Application Note: A Practical Guide to the GC/MS Analysis of Amine Compounds

Abstract

This guide provides a comprehensive framework for the analysis of amine compounds using Gas Chromatography-Mass Spectrometry (GC/MS). Amines are notoriously challenging to analyze directly due to their high polarity, low volatility, and propensity for peak tailing on common GC columns.[1][2] This document details robust derivatization protocols, explains the rationale behind key methodological choices, and offers a step-by-step workflow designed to overcome these challenges, ensuring high-quality, reproducible results for researchers in pharmaceutical development, environmental analysis, and metabolomics.

The Challenge and Strategy: Why Derivatization is Essential

Direct analysis of underivatized amines by GC is often unsuccessful. Their polar nature leads to strong interactions with active sites (e.g., free silanol groups) in the GC inlet and column, resulting in poor peak shape, low sensitivity, and potential irreversible adsorption.[1][2]

The core strategy to mitigate these issues is derivatization —a chemical process that modifies the amine to make it more "GC-friendly."[3] The primary goals of derivatization are:

-

Reduce Polarity & Increase Volatility: By replacing the active hydrogens on the amino group with less polar functional groups, the compound becomes more volatile and less likely to interact with the GC system.[4][5]

-

Improve Thermal Stability: Derivatives are often more stable at the high temperatures required for vaporization in the GC inlet.[6]

-

Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which significantly improves resolution and quantification accuracy.[3]

-

Increase Mass Spectrometry Sensitivity: The formation of derivatives can lead to more favorable and predictable fragmentation patterns in the mass spectrometer, aiding in identification and improving sensitivity.[7]

Choosing Your Derivatization Strategy

The choice of derivatization reagent is critical and depends on the specific amines being analyzed (primary, secondary, or tertiary), the sample matrix, and the desired sensitivity. The three most common strategies are acylation, silylation, and alkylation (often via chloroformate reagents).

| Derivatization Strategy | Reagent Examples | Target Amines | Advantages | Disadvantages |

| Acylation | Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA) | Primary, Secondary | Creates stable, highly volatile derivatives. Fluorinated groups significantly enhance ECD sensitivity.[8] | Reagents and derivatives can be sensitive to moisture. Acidic byproducts may need to be removed.[8][9] |

| Silylation | BSTFA, MSTFA, MTBSTFA | Primary, Secondary | Highly effective and creates volatile derivatives. Many reagent options are available.[10][11] | Reagents and derivatives are highly sensitive to moisture, requiring anhydrous conditions.[6] |

| Alkylation (Carbamate Formation) | Ethyl Chloroformate (ECF), Propyl Chloroformate | Primary, Secondary | Rapid reaction that can be performed in aqueous solutions, simplifying sample preparation.[12] Forms stable carbamate derivatives.[13] | May not be suitable for all amine types; reaction conditions need careful control. |

Experimental Workflow and Protocols

A successful analysis relies on a systematic and well-controlled workflow. This section outlines the key stages from sample preparation to data acquisition.

Step-by-Step Protocol:

-

Sample Preparation: To a 2 mL glass vial, add 500 µL of the aqueous sample or standard solution.

-

Buffering and Catalyst: Add 400 µL of anhydrous ethanol and 100 µL of pyridine. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction. [14]3. Derivatization: Add 50 µL of ethyl chloroformate (ECF). Cap the vial tightly and vortex for 60 seconds at room temperature to ensure thorough mixing and reaction. [14]4. Extraction: Add 500 µL of chloroform to the vial. Vortex for 30 seconds to extract the derivatized amines into the organic layer.

-

Phase Separation: Centrifuge the vial for 5 minutes at 2,000 x g to achieve a clean separation between the aqueous and organic layers.

-

Drying: Carefully transfer the bottom organic (chloroform) layer to a clean vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water, which can interfere with the GC analysis. [14]7. Analysis: Transfer the dried extract to a GC autosampler vial. The sample is now ready for injection.

GC/MS Instrumentation and Method Parameters

Proper instrument setup is crucial for achieving good separation and detection. The parameters below serve as a robust starting point for the analysis of ECF-derivatized amines.

Gas Chromatograph (GC) Conditions

-

GC Column Selection: The choice of column is critical. A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), provides an excellent balance of selectivity and inertness for a wide range of amine derivatives. [14]For highly basic compounds, specialized amine-specific columns (e.g., Rtx-5Amine, Elite-Amine) which are base-deactivated, can offer superior peak shapes. [15][16]* Injector:

-

Mode: Splitless injection is preferred for trace analysis to ensure maximum transfer of the analyte onto the column. [17] * Inlet Temperature: 280 °C

-

Liner: Use a deactivated splitless liner to minimize active sites.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 1 minute.

-

Ramp 1: 5 °C/min to 180 °C.

-

Ramp 2: 10 °C/min to 240 °C.

-

Ramp 3: 25 °C/min to 290 °C, hold for 5 minutes. This multi-step ramp allows for the separation of more volatile compounds at lower temperatures while ensuring that higher molecular weight derivatives elute in a reasonable time. [17]

-

Mass Spectrometer (MS) Conditions

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns for library matching.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Full Scan mode (e.g., m/z 40-550) is used for initial identification. For targeted quantification and increased sensitivity, Selected Ion Monitoring (SIM) mode should be employed.

-

Mass Spectra Interpretation: Alkylamines typically undergo a characteristic alpha-cleavage, where the C-C bond nearest the nitrogen atom breaks, yielding a resonance-stabilized, nitrogen-containing cation. [18][19]This predictable fragmentation is a key feature for identifying amine derivatives.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing | 1. Active sites in the inlet liner or column. [20] 2. Insufficient derivatization. 3. Column contamination. | 1. Use a new, deactivated liner; trim the first 10-20 cm from the front of the column. [21] 2. Optimize derivatization reaction time or reagent concentration. 3. Bake out the column at its maximum isothermal temperature. |

| No or Low Signal | 1. Derivatization reaction failed. 2. Sample degradation in a hot inlet. 3. Leak in the GC system. | 1. Check the age and storage of derivatization reagents; ensure anhydrous conditions if using silylation. [6] 2. Lower the injector temperature. 3. Perform a leak check with an electronic leak detector. [22] |

| Ghost Peaks | 1. Carryover from a previous injection. [22] 2. Septum bleed or contamination. | 1. Run a solvent blank after high-concentration samples; increase syringe rinse cycles. 2. Replace the septum; use a high-quality, low-bleed septum. [23] |

Conclusion

The successful analysis of amine compounds by GC/MS is highly achievable through a systematic approach centered on effective derivatization. The ethyl chloroformate (ECF) method, in particular, offers a practical and efficient workflow by accommodating aqueous samples. By carefully selecting the derivatization strategy, optimizing GC/MS parameters, and adhering to rigorous sample preparation protocols, researchers can obtain reliable and reproducible data for a wide range of applications.

References

-

Kataoka, H. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed, 1996. Available from: [Link]

-

Macherey-Nagel. Derivatization reagents for GC. Chromatography. Available from: [Link]

-

Lestari, W. W., & Abdurrahman, H. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages: A Review. ScienceOpen, 2019. Available from: [Link]

-

Supelco. Amines Analysis by Packed Column GC. LabRulez GCMS. Available from: [Link]

-

Lee, P. J., Chen, W., & Gebler, J. C. Qualitative and quantitative analysis of small amine molecules by MALDI-TOF mass spectrometry through charge derivatization. Analytical Chemistry, 2004. Available from: [Link]

-

Kataoka, H. 2.1.2. Gas chromatography of amines as various derivatives. ResearchGate, 2005. Available from: [Link]

-

JCANO INGENIERIA. GC Column Selection Guide. Available from: [Link]

-

Sadowska, J., et al. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications. Molecules, 2023. Available from: [Link]

-

Chan, K. M., & Wong, C. K. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 1999. Available from: [Link]

-

Restek. Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub, 2021. Available from: [Link]

-

Zhao, X., et al. Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling. SciSpace, 2007. Available from: [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. Organic Chemistry, 2023. Available from: [Link]

-

An, T., et al. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 2023. Available from: [Link]

-

Regis Technologies. Silylation Reagents. Available from: [Link]

-

Postnova Analytics. Agilent J&W GC Column Selection Guide. Available from: [Link]

-

Gividen, T. L. Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks, 2003. Available from: [Link]

-

Zhao, X., et al. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. ResearchGate, 2009. Available from: [Link]

-

Zhao, X., et al. GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE, 2009. Available from: [Link]

-

Carlsson, H., et al. Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. ResearchGate, 2005. Available from: [Link]

-

Alfa Chemistry. Acylation Reagents for Gas Chromatography. Labinsights, 2023. Available from: [Link]

- Lee, J. Method of analysis of amine by mass spectrometry. Google Patents, 2007.

-

Ohio Valley Specialty. GC Derivatization. Available from: [Link]

-

Phenomenex. Troubleshooting Guide. Available from: [Link]

-

Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell, 2023. Available from: [Link]

-

Jaira, A., et al. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC, 2023. Available from: [Link]

-

Soderberg, T. 24.10 Spectroscopy of Amines. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1, NC State University Libraries. Available from: [Link]

-

Agilent. GC Troubleshooting Guide Poster. Available from: [Link]

-

McMaster, M. C. Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate, 2008. Available from: [Link]

-

Shimadzu UK. Gas Chromatography Mass Spectrometry Troubleshooting Guide. Available from: [Link]

Sources

- 1. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Silylation Reagents - Regis Technologies [registech.com]

- 7. jfda-online.com [jfda-online.com]

- 8. gcms.cz [gcms.cz]

- 9. diverdi.colostate.edu [diverdi.colostate.edu]

- 10. mn-net.com [mn-net.com]

- 11. GC용 시약 | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. scispace.com [scispace.com]

- 13. Synthesis of New Volatile Derivatives of Biogenic Amines, Carbamates for Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. jcanoingenieria.com [jcanoingenieria.com]

- 16. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]

- 17. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 18. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. researchgate.net [researchgate.net]

- 22. shimadzu.co.uk [shimadzu.co.uk]

- 23. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

Use of fluorinated compounds as tools in chemical biology

An Application Guide to Fluorinated Compounds in Chemical Biology

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Role of Fluorine in Biological Chemistry

Fluorine, the most electronegative element, has emerged as a powerful and versatile tool in the field of chemical biology.[1][2] Its strategic incorporation into biomolecules and small-molecule probes offers a unique combination of properties that are largely absent in native biological systems.[3][4] Unlike its halogen counterparts, fluorine is comparable in size to a hydrogen atom, allowing it to act as a subtle yet impactful substituent that can profoundly alter a molecule's physicochemical and biological characteristics without introducing significant steric bulk.[1][5]

The strength of the carbon-fluorine (C-F) bond is one of the highest in organic chemistry, rendering it highly resistant to metabolic degradation.[6][7] This property is invaluable in drug development for blocking metabolically labile sites, thereby enhancing a compound's pharmacokinetic profile.[6][8][9] Furthermore, the introduction of fluorine can modulate a molecule's lipophilicity, conformational preferences, and electronic properties, which can be leveraged to improve membrane permeability and enhance binding affinity to protein targets.[2][8][9]

This guide provides an in-depth overview of the key applications of fluorinated compounds in chemical biology, complete with detailed protocols for their implementation in a research setting. We will explore how these unique properties are harnessed in fields ranging from protein engineering and drug discovery to high-resolution in-cell NMR and non-invasive PET imaging.

Application 1: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy is a cornerstone technique that leverages the unique nuclear properties of the fluorine-19 isotope. As ¹⁹F is 100% naturally abundant, possesses a high gyromagnetic ratio (83% that of ¹H), and is virtually absent from biological systems, it provides a background-free window to observe molecular events.[3][10][11] Its large chemical shift dispersion makes it exceptionally sensitive to the local chemical environment, providing a powerful tool for studying protein structure, dynamics, and interactions.[3][11]

Protein-Observed ¹⁹F NMR: Probing Structure and Conformational Change

By incorporating fluorinated amino acids into a protein of interest, researchers can gain residue-specific information. This is particularly effective for studying large proteins or proteins in complex environments, such as living cells, where traditional ¹H-¹⁵N HSQC spectra often suffer from severe line broadening that can render signals undetectable.[3][4][12] In contrast, simple 1D ¹⁹F NMR spectra can readily detect signals from fluorinated proteins within the cellular milieu, allowing for the study of protein folding, stability, and interactions in a physiologically relevant context.[3][13]

Ligand-Observed ¹⁹F NMR: A Tool for Drug Discovery

Ligand-observed ¹⁹F NMR is a powerful method for fragment-based drug discovery (FBDD) and for characterizing protein-ligand interactions.[10][14][15] In this approach, a library of small, fluorine-containing molecules (fragments) is screened for binding to a target protein. Changes in the ¹⁹F NMR signal—such as chemical shift perturbations, line broadening, or changes in relaxation rates—indicate a binding event.[10][14] This technique is highly sensitive and can reliably detect even weak binding affinities (in the mM range), which are typical for initial fragment hits.[14]

Caption: Workflow for ¹⁹F NMR-based fragment screening.

Application 2: Protein Engineering and Enhanced Stability

The incorporation of fluorous amino acids into the hydrophobic core of proteins is a proven strategy for enhancing their stability.[16][17][18] Highly fluorinated side chains, such as that of L-5,5,5,5',5',5'-hexafluoroleucine (hFLeu), are more hydrophobic than their hydrocarbon counterparts.[19] This increased hydrophobicity drives more efficient packing within the protein core, leading to significant increases in stability against thermal and chemical denaturation and resistance to proteolytic degradation.[18][19]

Studies on de novo-designed helical bundle proteins have shown that the stabilizing effect is strongly dependent on the specific position of the fluorinated residue.[16][17] Efficient packing of the fluorous side chain within the hydrophobic core provides a more significant contribution to stability than fluorocarbon-fluorocarbon interactions, highlighting the importance of structural context.[16][17] This strategy has been successfully applied to stabilize both helical and beta-sheet proteins, making it a valuable tool for developing robust protein therapeutics and biosensors.[19][20]

| Fluorinated Amino Acid | Abbreviation | Change in Folding Free Energy (ΔΔG°fold, kcal/mol per residue) | Key Property |

| 5,5,5,5',5',5'-Hexafluoroleucine | hFLeu | -0.09 to -0.8[16][17] | Increased hydrophobicity |

| Pentafluorophenylalanine | Pff | Up to -0.35 (in β-sheets)[20] | Aromatic interactions, hydrophobicity |

| 4,4,4-Trifluorovaline | Tfv | Stabilizing | Enhances core packing |

| 3-Fluoro-tyrosine | 3-F-Tyr | Minimal perturbation | NMR probe, pKa modulation |

Table 1: Properties of common fluorinated amino acids used in protein engineering. The change in folding free energy is context-dependent.

Application 3: Drug Discovery and Development

Strategic fluorination is a cornerstone of modern medicinal chemistry, with approximately 20% of all commercial pharmaceuticals containing fluorine.[7][21] The introduction of fluorine can decisively improve a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[8][9]

-

Metabolic Stability: The strength of the C-F bond can be used to block sites of oxidative metabolism by cytochrome P450 enzymes.[6] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[1]

-

Binding Affinity and Selectivity: Fluorine's high electronegativity can alter the pKa of nearby functional groups or participate in favorable electrostatic and hydrogen bonding interactions with the target protein, thereby increasing binding affinity and selectivity.[2][8]

-

Membrane Permeability: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its intracellular target.[9]

Fluorinated nucleosides and their analogs are a prominent class of anticancer and antiviral agents, including drugs like Gemcitabine and Sofosbuvir.[22][23][24][25] Fluorine substitution in these molecules can enhance their metabolic stability and alter their interaction with viral polymerases or enzymes involved in cancer cell proliferation.[5][23]

Application 4: In Vivo Imaging with Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that provides three-dimensional images of biological processes in vivo.[26][27] The technique relies on the detection of gamma rays emitted from a positron-emitting radionuclide, with fluorine-18 (¹⁸F) being the most widely used isotope due to its favorable half-life (~110 minutes) and low positron energy.[7][26][27]

The most common PET tracer is 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a glucose analog.[26][28] Cancer cells exhibit a high rate of glucose metabolism and therefore accumulate [¹⁸F]FDG at higher concentrations than surrounding healthy tissue, allowing for the visualization of tumors.[7][28] Beyond oncology, ¹⁸F-labeled tracers have been developed to image a wide range of biological targets and processes, including neuroinflammation, enzymatic activity, and receptor density.[27][29]

Caption: The process of tumor imaging using ¹⁸F-FDG PET.

Application 5: Fluorinated Probes for Cellular and Metabolic Studies

Beyond NMR and PET, fluorinated molecules serve as versatile probes for a variety of other applications in chemical biology.

-

Fluorescent Probes: The introduction of fluorine into fluorophore scaffolds, such as fluorescein (Oregon Green dyes) and BODIPY, can enhance their photostability and quantum yield.[21][30] Fluorination can also shift the fluorophore's pKa, making its fluorescence less sensitive to pH changes in the physiological range, which is highly desirable for cellular imaging.[30]

-

Metabolic Labeling: Cells can be fed with fluorinated analogs of natural metabolites, such as sugars or amino acids.[31][32] These fluorinated precursors are incorporated into biomolecules through the cell's own metabolic pathways.[31][33] This "metabolic glycoengineering" allows for the visualization and tracking of specific classes of biomolecules, such as cell-surface glycans, which are often dysregulated in cancer.[31]

Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments involving fluorinated compounds.

Protocol 1: Biosynthetic Incorporation of Fluorinated Aromatic Amino Acids in E. coli

This protocol describes the residue-specific incorporation of fluorinated tryptophan (5-fluoro-tryptophan) into a protein of interest expressed in E. coli. This method is highly efficient for labeling tryptophan residues.[34]

Materials:

-

E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

-

Minimal media (e.g., M9) supplemented with glucose, MgSO₄, and required antibiotics.

-

5-fluoroindole (stock solution in DMSO).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Starter Culture: Inoculate 50 mL of LB medium with a single colony of the transformed E. coli cells. Grow overnight at 37°C with shaking.

-

Main Culture: Inoculate 1 L of minimal media in a 2.8 L baffled flask with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Indole Addition: When the OD₆₀₀ reaches the target range, add 5-fluoroindole to a final concentration of 25 mg/L.[11] The bacterial cells will convert the 5-fluoroindole into 5-fluorotryptophan.

-

Induction: Immediately after adding the indole, induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Expression: Reduce the temperature to 18-20°C and continue to incubate the culture for 16-20 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. The fluorinated protein can then be purified using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins).

-

Validation: Confirm the incorporation of the fluorinated amino acid and determine the labeling efficiency using mass spectrometry.

Caption: Workflow for biosynthetic incorporation of 5-fluorotryptophan.

Protocol 2: In-Cell ¹⁹F NMR of Protein-Ligand Interactions in Human Cells

This protocol describes how to observe the binding of a small-molecule inhibitor to its target protein, which has been expressed with a fluorinated amino acid label directly inside human cells.[4][12][13]

Materials:

-

Human embryonic kidney (HEK293T) cells.

-

Expression vector for the target protein.

-

Transfection reagent (e.g., PEI).

-

DMEM medium, supplemented with FBS, penicillin/streptomycin.

-

Fluorinated amino acid (e.g., 5-fluoro-tryptophan, 5FW).

-

Fluorinated small-molecule ligand/inhibitor.

-

NMR spectrometer with a ¹⁹F-capable cryoprobe.

Procedure: